molecular formula C19H21NO3S B6540885 methyl 4-({[1-(thiophen-2-yl)cyclopentyl]methyl}carbamoyl)benzoate CAS No. 1060213-83-3

methyl 4-({[1-(thiophen-2-yl)cyclopentyl]methyl}carbamoyl)benzoate

Cat. No.: B6540885
CAS No.: 1060213-83-3
M. Wt: 343.4 g/mol
InChI Key: JAHBVBCVHDLGQS-UHFFFAOYSA-N
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Description

Methyl 4-({[1-(thiophen-2-yl)cyclopentyl]methyl}carbamoyl)benzoate is a complex organic compound that features a thiophene ring, a cyclopentyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[1-(thiophen-2-yl)cyclopentyl]methyl}carbamoyl)benzoate typically involves multi-step organic reactions. One common method includes the formation of the thiophene ring followed by the introduction of the cyclopentyl group. The final step involves the esterification of the benzoic acid derivative. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of reagents and catalysts is optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[1-(thiophen-2-yl)cyclopentyl]methyl}carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the thiophene ring or the cyclopentyl group.

    Reduction: This can affect the ester or carbamoyl groups.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under controlled conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 4-({[1-(thiophen-2-yl)cyclopentyl]methyl}carbamoyl)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl 4-({[1-(thiophen-2-yl)cyclopentyl]methyl}carbamoyl)benzoate involves its interaction with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to changes in biological pathways. The exact mechanism depends on the context of its use, such as in medicinal chemistry or materials science.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-[({[1-(thiophen-2-yl)cyclopentyl]methyl}carbamoyl)formamido]benzoate: This compound has a similar structure but includes a formamido group.

    Thiophene derivatives: Compounds with similar thiophene rings but different substituents.

Uniqueness

Methyl 4-({[1-(thiophen-2-yl)cyclopentyl]methyl}carbamoyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

methyl 4-[(1-thiophen-2-ylcyclopentyl)methylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3S/c1-23-18(22)15-8-6-14(7-9-15)17(21)20-13-19(10-2-3-11-19)16-5-4-12-24-16/h4-9,12H,2-3,10-11,13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAHBVBCVHDLGQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC2(CCCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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